
Cadmium;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium and zinc are both elements in Group 12 of the periodic table. Cadmium is a soft, bluish-white metal that is chemically similar to zinc and mercury. Zinc is a slightly brittle metal at room temperature and has a blue-silvery appearance when oxidation is removed. Both elements are used in various industrial applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cadmium and zinc compounds can be synthesized through various methods. One common method involves the reaction of cadmium and zinc metals with alkyl halides in the presence of a transition metal derivative and an organometallic compound. This method allows for the selective introduction of organic halides into the reaction with cadmium and zinc to obtain mixed organometallic compounds .
Industrial Production Methods
High-purity cadmium and zinc can be prepared using crystallization methods such as horizontal directional solidification and zone melting. These methods involve the prepurification of starting materials by one- or two-step simple distillation, followed by crystallization to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium and zinc compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium ions (Cd²⁺) can react with aqueous ammonia, sodium hydroxide, and hydrogen sulfide to form different products .
Common Reagents and Conditions
Common reagents used in reactions with cadmium and zinc compounds include alkylaluminium, alkyllithium, and various organic halides. These reactions typically occur under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving cadmium and zinc compounds depend on the specific reagents and conditions used. For instance, the reaction of cadmium and zinc with alkyl halides can produce mixed organometallic compounds .
Applications De Recherche Scientifique
Cadmium and zinc compounds have numerous scientific research applications across various fields:
Mécanisme D'action
Cadmium and zinc exert their effects through various molecular targets and pathways. Cadmium can enter the nervous system via zinc and calcium transporters, disrupting mitochondrial respiration and increasing the production of reactive oxygen species . Zinc, on the other hand, can reduce cadmium toxicity by competing for uptake and inducing protective mechanisms such as metallothionein induction and redox homeostasis .
Comparaison Avec Des Composés Similaires
Cadmium and zinc are often compared with other Group 12 elements, such as mercury. While zinc and cadmium react with oxygen to form amphoteric oxides, mercury forms oxides only within a narrow temperature range . Additionally, zinc and cadmium dissolve in mineral acids with the evolution of hydrogen, whereas mercury dissolves only in oxidizing acids . These differences highlight the unique properties of cadmium and zinc compared to other similar compounds.
List of Similar Compounds
- Mercury (Hg)
- Lead (Pb)
- Copper (Cu)
- Silver (Ag)
Propriétés
Numéro CAS |
647831-88-7 |
|---|---|
Formule moléculaire |
Cd4Zn3 |
Poids moléculaire |
645.8 g/mol |
Nom IUPAC |
cadmium;zinc |
InChI |
InChI=1S/4Cd.3Zn |
Clé InChI |
PJNWEDWWPQJAIW-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[Zn].[Zn].[Cd].[Cd].[Cd].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


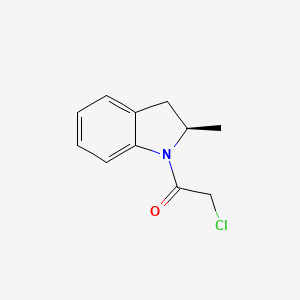
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol](/img/structure/B12583233.png)
![Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)-](/img/structure/B12583238.png)
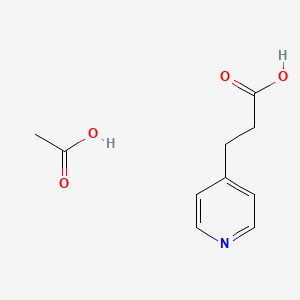
![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)
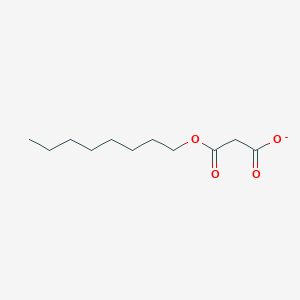

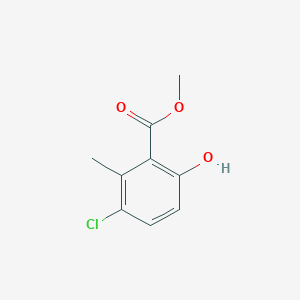
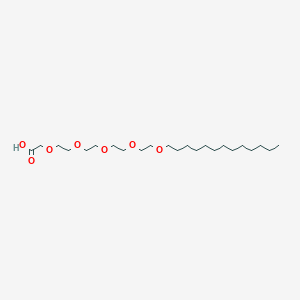
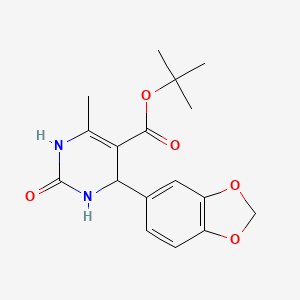
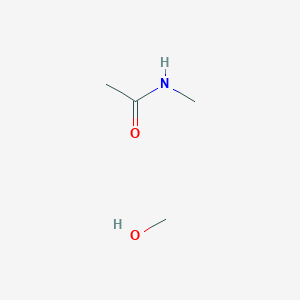

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12583319.png)
![4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol](/img/structure/B12583320.png)
